(3R,4S)-3-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- is a heterocyclic compound that belongs to the benzopyran family. This compound is characterized by the presence of a bromine atom at the 6th position, an amino group at the 3rd position, and a hydroxyl group at the 4th position. The cis- configuration indicates that the substituents are on the same side of the molecule. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cross-coupling reaction. This reaction typically uses a brominated precursor and an amine source under specific conditions to introduce the amino group at the desired position . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated benzopyran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2H-1-Benzopyran-4-one derivatives.
Reduction: Formation of 3-amino-3,4-dihydro-2H-1-benzopyran.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- involves its interaction with specific molecular targets. For instance, its affinity for serotonin receptors suggests that it may modulate neurotransmitter activity in the brain. The compound binds to the receptor sites, influencing the signaling pathways and potentially leading to therapeutic effects in conditions like anxiety and depression .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the amino and bromine substituents.
3-amino-2H-1-benzopyran: Lacks the bromine substituent.
6-bromo-2H-1-benzopyran: Lacks the amino substituent.
Uniqueness
2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- is unique due to the presence of both the amino and bromine substituents, which confer distinct chemical reactivity and biological activity. The cis- configuration further adds to its uniqueness by influencing its three-dimensional structure and interaction with biological targets .
Properties
CAS No. |
61961-63-5 |
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Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
(3R,4S)-3-amino-6-bromo-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H10BrNO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1 |
InChI Key |
WEWKHRKAWHKZLM-APPZFPTMSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C2=C(O1)C=CC(=C2)Br)O)N |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC(=C2)Br)O)N |
Origin of Product |
United States |
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